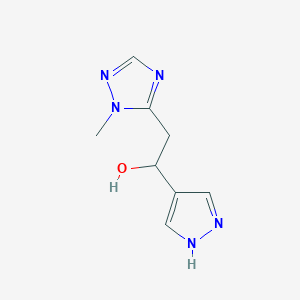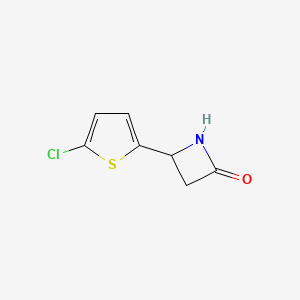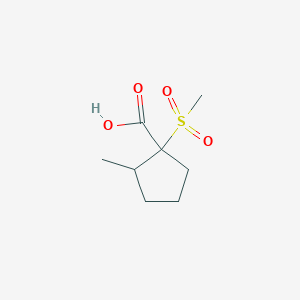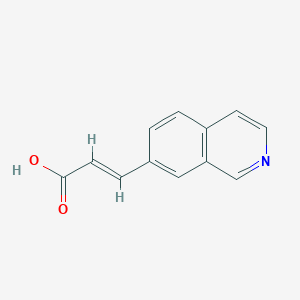
2-(4-(2,3-Difluorophenyl)-6-hydroxy-1H-indol-3-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(2,3-Difluorophenyl)-6-hydroxy-1H-indol-3-yl)acetonitrile is a complex organic compound featuring a unique structure that includes a difluorophenyl group, a hydroxyindole moiety, and an acetonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(2,3-Difluorophenyl)-6-hydroxy-1H-indol-3-yl)acetonitrile typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor under palladium catalysis .
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using efficient catalysts, high-yielding reaction conditions, and cost-effective reagents to ensure the process is economically viable .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyindole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-(4-(2,3-Difluorophenyl)-6-hydroxy-1H-indol-3-yl)acetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(4-(2,3-Difluorophenyl)-6-hydroxy-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The hydroxyindole moiety can interact with various enzymes and receptors, modulating their activity. The difluorophenyl group enhances the compound’s binding affinity and specificity towards its targets, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
N-(2,3-Difluorophenyl)-2-fluorobenzamide: Shares the difluorophenyl group but differs in the overall structure and functional groups.
(3R,6S)-3-amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one: Another compound with a difluorophenyl group, used as a CGRP receptor antagonist.
Uniqueness: 2-(4-(2,3-Difluorophenyl)-6-hydroxy-1H-indol-3-yl)acetonitrile stands out due to its combination of a hydroxyindole moiety and an acetonitrile group, which imparts unique chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C16H10F2N2O |
|---|---|
Peso molecular |
284.26 g/mol |
Nombre IUPAC |
2-[4-(2,3-difluorophenyl)-6-hydroxy-1H-indol-3-yl]acetonitrile |
InChI |
InChI=1S/C16H10F2N2O/c17-13-3-1-2-11(16(13)18)12-6-10(21)7-14-15(12)9(4-5-19)8-20-14/h1-3,6-8,20-21H,4H2 |
Clave InChI |
SNXOKWBYXPQCQW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)F)C2=C3C(=CC(=C2)O)NC=C3CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-Chloro-5-(4-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B13080346.png)




